2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide
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Overview
Description
The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide” belongs to the class of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives . These derivatives have been studied for their potential as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) .
Synthesis Analysis
The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .Chemical Reactions Analysis
The chemical reactions involved in the generation of similar compounds have been investigated . An unstable intermediate forming in the reactions has been proved to have a 2-(methoxycarbonyloxy)-2,3-dihydroimidazo[1,2-a]pyrazin-3-one ring system .Scientific Research Applications
Optoelectronic Material Development
Quinazoline derivatives, including those similar to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide, have been extensively studied for their applications in optoelectronic materials. Research highlights the potential of quinazoline and pyrimidine ring-containing compounds for creating novel optoelectronic materials. These compounds are valuable for the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The incorporation of quinazoline into π-extended conjugated systems, along with electroluminescent properties, shows promise for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Medicinal Chemistry and Biological Activities
Quinazoline derivatives are known for their broad spectrum of biological activities. These compounds, including the complex variants of quinazolinone structures, have been synthesized and explored for their antibacterial activities against various strains such as Staphylococcus aureus and Escherichia coli. The stability of the quinazolinone nucleus inspires the introduction of bioactive moieties, creating potential medicinal agents (Tiwary et al., 2016).
Anticancer Activities
Recent studies have focused on the anti-colorectal cancer efficacy of quinazoline compounds, indicating their potential in inhibiting the growth of colorectal cancer cells. These activities are attributed to the modulation of specific genes and proteins involved in cancer progression, including receptor tyrosine kinases and epidermal growth factor receptors. The quinazoline nucleus presents a promising opportunity for identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
The compound incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This means it can inhibit both PI3K and HDAC, affecting both the PI3K signaling pathway and the acetylation state of histones .
Biochemical Pathways
The compound affects the PI3K signaling pathway and the histone acetylation state. PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . Inhibition of PI3K thus affects these downstream pathways. On the other hand, HDAC inhibition leads to an increase in acetylation of histones, which can affect gene expression .
Result of Action
The compound shows potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Future Directions
properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-17(25(32)28-19-12-14-20(34-2)15-13-19)35-27-30-22-11-7-6-10-21(22)24-29-23(26(33)31(24)27)16-18-8-4-3-5-9-18/h3-15,17,23H,16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAASLLEXNSPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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